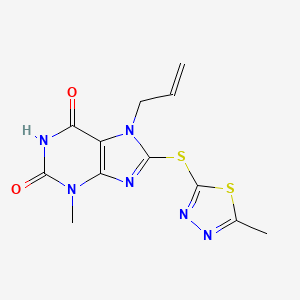

7-allyl-3-methyl-8-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-1H-purine-2,6(3H,7H)-dione

Description

This purine-2,6-dione derivative features a unique substitution pattern:

- Position 3: A methyl group enhances metabolic stability by reducing oxidative degradation.

- Position 8: A 5-methyl-1,3,4-thiadiazol-2-ylthio substituent contributes electron-withdrawing properties and sulfur-mediated hydrogen bonding, which may influence biological activity .

The molecular formula is C₁₃H₁₄N₆O₂S₂ (calculated from structural analogs in and ), with an estimated molecular weight of 366.4 g/mol. While direct synthesis data for this compound is unavailable in the provided evidence, related derivatives are synthesized via nucleophilic substitution at the purine C8 position, often using thiol-containing heterocycles under basic conditions .

Properties

IUPAC Name |

3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6O2S2/c1-4-5-18-7-8(17(3)10(20)14-9(7)19)13-11(18)22-12-16-15-6(2)21-12/h4H,1,5H2,2-3H3,(H,14,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAYTNYSRKSYMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SC2=NC3=C(N2CC=C)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-allyl-3-methyl-8-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its unique structure incorporates an allyl group and a thiadiazole moiety, which are believed to contribute significantly to its biological activity. This article explores the biological activities associated with this compound, including antimicrobial, antiviral, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 336.39 g/mol. The presence of the thiadiazole group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7-Allyl-3-methyl-8-thio-purine | Antibacterial | 31.25 μg/mL against E. coli |

| Derivative A | Antifungal | MIC = 32–42 μg/mL against A. niger |

| Derivative B | Antitubercular | MIC = 62.5 μg/mL against Mycobacterium tuberculosis |

Studies have shown that derivatives of 1,3,4-thiadiazole can be more effective than standard antibiotics like ofloxacin and cefepime . The incorporation of the thiadiazole ring in the structure of 7-allyl-3-methyl-8-thio-purine has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antiviral Activity

The structural components of this compound suggest potential antiviral properties. Preliminary studies indicate that it may inhibit specific viral enzymes or pathways essential for viral replication. For example:

| Virus Type | Mechanism of Action | Reference |

|---|---|---|

| HIV | Inhibition of reverse transcriptase | |

| Influenza | Disruption of viral envelope proteins |

Further investigation is necessary to confirm these effects through in vitro assays and clinical studies.

Anticancer Activity

The anticancer potential of compounds similar to 7-allyl-3-methyl-8-thio-purine has been documented in various studies. Thiadiazole derivatives have demonstrated cytotoxic effects against different cancer cell lines:

These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through interaction with cellular pathways involved in cancer progression.

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole-containing compounds in clinical settings:

- Case Study on Antimicrobial Efficacy : A study involving a series of synthesized thiadiazole derivatives showed that compounds similar to 7-allyl-3-methyl-8-thio-purine exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus, with MIC values significantly lower than those for traditional antibiotics .

- Antiviral Screening : In a screening assay against various viruses, derivatives were found to inhibit viral replication in cell cultures by up to 70%, indicating their potential as antiviral agents.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Functional Group Impact on Bioactivity (Inferred)

- Thiadiazole vs. Oxadiazole : Thiadiazole’s sulfur atom (vs. oxadiazole’s oxygen) may improve binding to metalloenzymes or redox-active targets .

- Allyl vs. Phenylpropyl : Allyl’s smaller size could enhance tissue penetration compared to phenylpropyl’s aromatic bulk, which may improve target engagement in confined binding pockets .

- Fluorinated Side Chains : The trifluoropropyl group in ’s compound likely increases metabolic stability and bioavailability, a common strategy in drug design .

Q & A

Q. What are the key steps in synthesizing 7-allyl-3-methyl-8-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-1H-purine-2,6(3H,7H)-dione, and how are reaction conditions optimized?

- Methodological Answer : The synthesis involves multi-step modifications of the purine core. A typical route includes: (i) Functionalization of the purine scaffold at the 8-position with a thiadiazole-thioether group using nucleophilic substitution. (ii) Allylation at the 7-position via alkylation under reflux in aprotic solvents (e.g., DMF or THF) with catalysts like K₂CO₃ . (iii) Solvent selection (polar aprotic vs. protic) and temperature control (60–80°C) are critical to optimize yield (60–75%) and minimize side products. Post-reaction purification via column chromatography is often required .

Q. How is the structural integrity of this compound confirmed after synthesis?

- Methodological Answer : Structural validation employs: (i) Elemental analysis to confirm stoichiometry. (ii) IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹ for purine-dione, C-S at ~650 cm⁻¹ for thiadiazole) . (iii) LC-MS for molecular weight confirmation and purity assessment (>95%) . (iv) X-ray diffraction (if crystalline) to resolve 3D conformation, particularly for verifying thiadiazole-thioether linkage geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from: (i) Variability in assay conditions (e.g., cell line specificity, incubation time). Standardize protocols using reference compounds (e.g., theophylline derivatives) and validate via dose-response curves . (ii) Structural analogs : Compare activity of derivatives (e.g., 8-(1-chloroethyl)-3-ethyl-7-methyl analogs) to isolate the role of the thiadiazole-thioether group . (iii) Mechanistic studies : Use competitive binding assays or covalent binding probes to confirm interactions with targets like viral polymerases or kinases .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Methodological Answer : (i) Molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to enzymes (e.g., HCV polymerase) using crystal structures (PDB IDs: 3FQL, 4WTG). (ii) MD simulations (GROMACS) to assess stability of ligand-target complexes over 100-ns trajectories, focusing on hydrogen bonds with catalytic residues (e.g., Asp318, Ser556) . (iii) QSAR models to correlate substituent effects (e.g., allyl vs. pentyl chains) with bioactivity .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

- Methodological Answer : (i) Continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., over-alkylation) . (ii) Green solvents (e.g., cyclopentyl methyl ether) to replace DMF, improving sustainability and ease of purification. (iii) Catalyst screening : Test alternatives like Cs₂CO₃ or phase-transfer catalysts (e.g., TBAB) to boost substitution efficiency at the 8-position .

Data Contradiction Analysis

Q. Why do some studies report antiviral activity while others show no efficacy?

- Methodological Answer : (i) Target specificity : Screen against broader viral panels (e.g., HCV vs. Zika) to identify strain-dependent activity . (ii) Metabolic stability : Assess liver microsome stability (e.g., human/rat CYP450 isoforms) to rule out rapid inactivation . (iii) Crystallography : Compare bound vs. unbound conformations of viral polymerases to determine if the compound induces allosteric inhibition .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?

- Methodological Answer : (i) Caco-2 cell monolayers to predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability). (ii) Plasma protein binding assays (equilibrium dialysis) to measure free fraction (aim for <90% binding). (iii) Hepatocyte incubations to identify major metabolites (e.g., oxidation of the allyl group) .

Structural Optimization Strategies

Q. How can the thiadiazole-thioether moiety be modified to enhance target selectivity?

- Methodological Answer : (i) Bioisosteric replacement : Substitute thiadiazole with 1,2,4-triazole or oxadiazole to alter electronic properties and H-bond capacity . (ii) Steric tuning : Introduce bulkier substituents (e.g., 5-isopropyl-thiadiazole) to block off-target binding . (iii) Pro-drug strategies : Mask the thioether as a disulfide to improve solubility and enable redox-activated targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.